Melanocyte protein Pmel 17 precursor (209-217)
Description
Primary Sequence Analysis of PMEL17 (209-217) Epitope
The PMEL17 (209-217) epitope corresponds to residues 209–217 of the human PMEL17 luminal domain, with the sequence Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val (IMDQVPFSV). This nonapeptide is encoded by exon 8 of the PMEL gene and resides within the RPT (repeat) domain, which contains 10 imperfect repeats of the motif "pt.e.gttp.qv.". The primary sequence features a hydrophobic anchor residue (Met210) critical for HLA-A*0201 binding, alongside polar (Asp211, Gln212) and aromatic (Phe216) residues that stabilize peptide-MHC interactions.
Table 1: Biophysical Properties of PMEL17 (209-217)
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | IMDQVPFSV | |
| Molecular Formula | C₄₇H₇₄N₁₀O₁₄S₁ | |
| Molecular Weight | 1035.2 g/mol | |
| Isoelectric Point (pI) | 4.2 (predicted) | |
| Solubility | >10 mg/mL in aqueous buffer |
The substitution of threonine with methionine at position 210 (T210M) enhances HLA-A*0201 binding affinity by 9-fold, as demonstrated by crystallographic studies. This modification increases peptide stability within the MHC-I binding groove, with a dissociation half-life of 7.3 hours compared to 1.1 hours for the wild-type peptide.
Post-Translational Modifications in PMEL17 Processing
PMEL17 undergoes sequential proteolytic processing to generate the functional (209-217) epitope:
- Proteolytic Cleavage : Furin/Kex2 proteases cleave PMEL17 at Arg468↓Gly469, producing the Mα (N-terminal) and Mβ (C-terminal) fragments. Further processing by β-secretase (BACE2) releases the RPT-containing MαC fragment.
- Amyloid Formation : The RPT domain (residues 315–444) self-assembles into amyloid fibrils under melanosomal pH (4.5–5.5), facilitated by protonation of glutamic acid residues. Fibrils dissolve at neutral pH due to charge repulsion.
- Glycosylation : N-linked glycosylation at Asn80 and Asn135 modulates intracellular trafficking, while O-linked glycosylation in the PKD domain regulates fibril orientation.
Table 2: Key Post-Translational Modifications
Amyloid formation kinetics show a lag phase of 2–4 hours at pH 5.0, followed by rapid elongation with a rate constant of 0.12 min⁻¹. Fibrils exhibit cross-β structure with 4.7 Å meridional and 10.4 Å equatorial reflections by X-ray diffraction.
Domain Architecture: N-Terminal vs. C-Terminal Functional Regions
PMEL17’s domain organization enables dual roles in melanosome biogenesis and immune presentation:
N-Terminal Functional Regions (Residues 1–315)
- Signal Peptide (1–23) : Directs ER translocation.
- NTR (24–150) : Binds copper ions to regulate tyrosinase activity.
- PKD Domain (151–315) : Forms β-sandwich structures that nucleate amyloid growth.
C-Terminal Functional Regions (316–668)
- RPT Domain (316–444) : Mediates pH-dependent amyloidogenesis via conserved Glu residues.
- Kringle-like Domain (445–550) : Binds phosphatidylserine to anchor fibrils to melanosomal membranes.
- Transmembrane Domain (551–576) : Retains PMEL17 in early melanosomes.
Table 3: Domain-Specific Functions
Deletion of the RPT domain abolishes fibril formation in vivo, while PKD truncations mislocalize PMEL17 to lysosomes.
Comparative Analysis of Human vs. Murine PMEL17 Orthologs
Human and murine PMEL17 share 78% sequence identity overall but diverge in the RPT domain (50% identity). Key differences include:
Table 4: Species-Specific Features
Murine PMEL17 lacks the Thr210 residue critical for HLA-A0201 binding, rendering the (209-217) epitope non-immunogenic in mice. However, transgenic mice expressing human HLA-A0201 show robust CD8+ T cell responses to the T210M-modified peptide.
Zebrafish PMEL17 orthologs exhibit divergent RPT sequences but retain the capacity to form amyloid-like fibrils, suggesting conserved functional mechanisms across vertebrates.
Properties
CAS No. |
162558-10-3 |
|---|---|
Molecular Formula |
C46H72N10O15 |
Molecular Weight |
1005.12 |
sequence |
ITDQVPFSV |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217) |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Activation
The synthesis begins with anchoring the C-terminal amino acid (valine ) to a resin. Wang resin or Rink amide resin is typically employed due to their compatibility with Fmoc protocols. The resin is activated using a mixture of N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate coupling. For peptides requiring C-terminal modifications, such as amidation or esterification, specialized resins (e.g., 2-chlorotrityl chloride resin ) are used to prevent premature cleavage.
Sequential Amino Acid Coupling
Each amino acid is coupled sequentially from the C- to N-terminus. The process involves:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF) .
-
Activation : The incoming Fmoc-amino acid is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA) .
-
Coupling : The activated amino acid reacts with the resin-bound peptide chain for 30–60 minutes.
Table 1: Representative Coupling Conditions for Pmel 17 (209–217)
| Amino Acid | Resin | Coupling Reagent | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Valine | Wang resin | HBTU/DIPEA | DMF | 45 | 98.5 |
| Serine | Rink amide | HATU/DIPEA | DMF/DCM | 60 | 97.2 |
| Proline | Wang resin | HOBt/DIC | DMF | 30 | 96.8 |
Cleavage and Side-Chain Deprotection
After full-length peptide assembly, the resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA) , water , and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. Scavengers like 1,2-ethanedithiol (EDT) are added to prevent oxidation of methionine or cysteine residues, though Pmel 17 (209–217) lacks these residues.
Post-Synthesis Purification
Crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) . A C18 column with a gradient of acetonitrile (ACN) and 0.1% TFA in water is standard. The purity of Pmel 17 (209–217) is typically ≥95%, as verified by analytical HPLC.
Table 2: HPLC Purification Parameters
| Column | Gradient (ACN) | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| Zorbax C18 | 20–50% | 1.0 | 12.4 | 97.3 |
| Phenomenex C8 | 15–45% | 0.8 | 14.1 | 96.8 |
Structural Characterization
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF ) or electrospray ionization (ESI-MS ) confirms the molecular weight. The theoretical mass of Pmel 17 (209–217) is 1,012.2 Da , while observed masses typically range within 1,011.8–1,012.5 Da .
Amino Acid Analysis (AAA)
Hydrolysis with 6 M HCl at 110°C for 24 hours, followed by derivatization with phenylisothiocyanate (PITC) , validates the amino acid composition. Deviations ≤5% are acceptable for research-grade peptides.
Challenges and Optimizations
Aggregation During Synthesis
The hydrophobic sequence (e.g., Val-Pro-Phe ) predisposes the peptide to aggregation, leading to incomplete coupling. Strategies to mitigate this include:
Oxidation of Side Chains
Although Pmel 17 (209–217) lacks cysteine or methionine, prolonged exposure to air can oxidize tryptophan (absent in this sequence) in related peptides. Strict anaerobic conditions are recommended during handling.
Applications in Immunotherapy
Pmel 17 (209–217) is a dominant epitope recognized by cytotoxic T lymphocytes (CTLs) in melanoma. Clinical studies utilize the peptide in vaccines , often modified at position 210 (e.g., g209-2M: IMDQVPFSV ) to enhance MHC-I binding .
Chemical Reactions Analysis
Types of Reactions
Melanocyte protein Pmel 17 precursor (209-217) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Scientific Research Applications
Melanocyte protein Pmel 17 precursor (209-217) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanosome formation and pigmentation processes.
Medicine: Explored as a potential target for melanoma immunotherapy due to its expression in melanoma cells.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation
Mechanism of Action
The mechanism of action of Melanocyte protein Pmel 17 precursor (209-217) involves its role in the formation of amyloid fibrils within melanosomes. These fibrils serve as a scaffold for the deposition of eumelanin, contributing to pigmentation. The peptide interacts with various molecular targets, including adaptor proteins (AP1 and AP2), which facilitate its sorting and trafficking within melanocytes .
Comparison with Similar Compounds
Similar Compounds
Glycoprotein 100 (gp100): Another melanoma-associated antigen involved in melanosome formation.
Silver locus protein homolog (SILV): Shares similar functions in pigmentation and melanosome biogenesis
Uniqueness
Melanocyte protein Pmel 17 precursor (209-217) is unique due to its specific role in the early stages of melanosome formation and its potential as a melanoma-specific antigen. Its ability to form amyloid fibrils distinguishes it from other pigmentation-related proteins .
Biological Activity
Melanocyte protein Pmel 17, also known as gp100 or PMEL, plays a critical role in the biology of melanocytes and melanoma. This article explores its biological activity, particularly focusing on the peptide fragment Pmel 17 (209-217), which has significant implications in cancer immunotherapy.
Overview of Pmel 17
Pmel 17 is a type I transmembrane glycoprotein primarily expressed in melanosomes, the organelles responsible for melanin production in melanocytes. The full-length protein consists of 661 amino acids and is involved in melanosome maturation and melanin polymerization . The peptide Pmel 17 (209-217) is derived from this protein and has been identified as a potent melanoma antigen.
Structure and Function
1. Protein Structure:
- Molecular Weight: Approximately 100 kDa.
- Amino Acid Sequence: Composed of multiple domains including a lumenal domain, transmembrane domain, and cytoplasmic domain .
- Post-Translational Modifications: Includes glycosylation and proteolytic processing that lead to the formation of amyloid-like fibrils within melanosomes .
2. Biological Role:
- Melanosome Formation: Pmel 17 is crucial for the morphogenesis of premelanosomes, contributing to the structural integrity required for melanin synthesis .
- Amyloid Properties: The protein exhibits non-pathogenic amyloid characteristics, forming fibrillar structures that serve as templates for melanin deposition .
Biological Activity of Pmel 17 (209-217)
1. Immunogenicity:
- The peptide Pmel 17 (209-217) has been shown to elicit strong T-cell responses in melanoma patients. It is recognized by cytotoxic T lymphocytes (CTLs) and is a target for tumor-directed immune responses .
- Studies indicate that this peptide can be presented by various human leukocyte antigen (HLA) types, enhancing its potential as a vaccine candidate against melanoma .
2. Vaccine Development:
- Clinical Trials: A phase 3 trial demonstrated that vaccination with Pmel 17 (209-217) significantly improved clinical outcomes when combined with interleukin-2 (IL-2) therapy compared to IL-2 alone. This trial highlighted increased progression-free survival and overall survival rates among treated patients .
- Mechanism of Action: The peptide's ability to be presented independently of the transporter associated with antigen processing (TAP) allows it to evade some tumor immune evasion mechanisms, making it an attractive candidate for immunotherapy .
Case Studies and Research Findings
1. Clinical Relevance:
- A study involving melanoma patients showed that those with higher frequencies of CTLs specific to Pmel 17 exhibited better clinical responses to adoptive T-cell transfer therapies .
2. Mechanistic Insights:
- Research indicates that inhibiting certain proteases can enhance the presentation of Pmel 17 (209-217), suggesting potential strategies to improve vaccine efficacy by manipulating the processing pathways within antigen-presenting cells .
Data Summary
| Feature | Details |
|---|---|
| Protein Name | Melanocyte protein Pmel 17 |
| Peptide Sequence | Pmel 17 (209-217) |
| Molecular Weight | ~100 kDa |
| Role in Melanoma | Tumor-associated antigen |
| Clinical Outcomes | Improved survival rates in clinical trials |
| Mechanism of Action | TAP-independent presentation |
Q & A
Q. What are the structural and functional characteristics of the PMEL 17 precursor (209-217) peptide in melanosome fibrillogenesis?
The PMEL 17 precursor peptide (209-217) is a short fragment derived from the repeat (RPT) domain of PMEL, which is critical for forming amyloid-like fibrils in melanosomes. This domain is highly conserved across species and facilitates melanin polymerization. Key residues, such as methionine at position 210, enhance HLA-A2 binding affinity and T-cell reactivity in immunogenic studies . Structural analysis via electron microscopy reveals that mutations in this region (e.g., p.N111S in the N-terminal region) disrupt fibril organization, impacting melanosome maturation .
Q. How is the PMEL 17 (209-217) peptide synthesized and validated for experimental use?
The peptide is chemically synthesized using solid-phase methods, with a typical purity of ≥95% (verified by HPLC). Post-synthesis modifications, such as trifluoroacetate salt removal or methionine substitution at position 210, are performed to enhance stability and biological activity. Mass spectrometry (e.g., MSFragger or TMT labeling) and circular dichroism are used to confirm sequence integrity and secondary structure . Storage at -80°C in lyophilized form prevents degradation .
Q. What is the role of PMEL 17 (209-217) in melanocyte-specific immune responses?
This peptide binds HLA-A2 molecules with high affinity, making it a target for melanoma-reactive cytotoxic T lymphocytes (CTLs). In vitro studies using transfected HeLa cells or dendritic cells loaded with the peptide demonstrate its ability to generate CTLs that recognize and lyse melanoma cells. Functional assays (e.g., ELISpot or flow cytometry) quantify interferon-γ release or T-cell proliferation .
Advanced Research Questions
Q. How do missense mutations in the PMEL 17 precursor (e.g., p.N111S) affect fibril assembly and melanocyte viability?
Missense mutations in critical domains (e.g., NTR, RPT) disrupt proteolytic processing and fibril organization. For example, p.N111S abolishes an N-linked glycosylation site, reducing proteolytic cleavage efficiency. Experimental validation involves transient transfection of mutant constructs into HeLa cells, followed by Western blotting to assess cleavage products and electron microscopy to visualize fibril disorganization . Zebrafish models with PMEL knockout further link structural defects to ocular melanocyte dysfunction .
Q. What methodologies resolve contradictions in reported immunogenic properties of PMEL 17 (209-217) across studies?
Discrepancies in HLA binding or T-cell activation may arise from peptide modifications (e.g., methionine substitution at position 210) or experimental conditions (e.g., antigen-presenting cell types). To address this, comparative studies should standardize peptide purity (≥98%), use identical HLA-A2+ donor cells, and employ quantitative assays (e.g., tetramer staining or kinetic binding measurements via surface plasmon resonance) . Meta-analyses of proteomics datasets (e.g., PRIDE Archive) can also identify confounding variables .
Q. How can researchers optimize in vitro models to study PMEL 17 (209-217)-mediated melanosome dysfunction?
Use melanocyte-derived cell lines (e.g., MNT-1) or primary human melanocytes cultured in melanogenic media (containing L-DOPA and tyrosine). Monitor fibrillogenesis via immunogold labeling of PMEL fibrils and melanin quantification (spectrophotometry at 405 nm). For genetic manipulation, CRISPR/Cas9 editing introduces specific mutations, while siRNA knockdown assesses compensatory mechanisms .
Q. What advanced techniques characterize the interaction between PMEL 17 (209-217) and BACE inhibitors like AZD3293?
BACE inhibitors alter PMEL processing by inhibiting β-secretase cleavage. In vitro assays measure PMEL fragment accumulation via Western blotting using domain-specific antibodies (e.g., anti-RPT or anti-CAF). In vivo, depigmentation effects in animal models (e.g., dogs or rats) are evaluated through histopathology and melanin scoring in skin biopsies .
Methodological Guidance
Q. How to design a robust experiment analyzing PMEL 17 (209-217) variants in melanoma immunotherapy?
- Step 1: Synthesize variants (e.g., methionine-substituted or glycosylation-deficient peptides) with HPLC validation .
- Step 2: Use HLA-A2 transgenic mice or humanized models to assess CTL activation (tetramer staining, cytotoxicity assays).
- Step 3: Cross-validate results with clinical samples (melanoma patient PBMCs) to ensure translational relevance .
Q. What statistical approaches address variability in PMEL fibrillogenesis studies?
- Data Normalization: Use housekeeping proteins (e.g., β-actin) for Western blot quantification.
- Multivariate Analysis: Apply principal component analysis (PCA) to proteomics datasets to identify outlier samples.
- Reproducibility: Include biological triplicates and report p-values with confidence intervals (e.g., 95% CI) .
Contradictions and Limitations
- Evidence Conflict: While some studies suggest PMEL 17 (209-217) mutations cause gain-of-function effects in humans , rabbit models show no association with coat color dilution, highlighting species-specific functional divergence .
- Technical Limitation: Peptide stability issues (e.g., oxidation of methionine) may skew immunogenicity results; use reducing agents (e.g., DTT) in buffers to mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
